molecular formula BaCaCuHgOPb B14277705 CID 71350560 CAS No. 161573-50-8

CID 71350560

Cat. No.: B14277705
CAS No.: 161573-50-8
M. Wt: 665 g/mol
InChI Key: WHRVHXXTAACCHJ-UHFFFAOYSA-N
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Description

For instance, analogous compounds like oscillatoxin derivatives (CIDs 101283546, 185389, etc.) are characterized by their unique structural motifs and bioactivities . CID-based comparisons typically involve structural analysis, pharmacological properties, and experimental data from techniques like GC-MS or LC-ESI-MS, as seen in studies on ginsenosides and chemotherapeutic agents .

Properties

CAS No.

161573-50-8

Molecular Formula

BaCaCuHgOPb

Molecular Weight

665 g/mol

InChI

InChI=1S/Ba.Ca.Cu.Hg.O.Pb

InChI Key

WHRVHXXTAACCHJ-UHFFFAOYSA-N

Canonical SMILES

O=[Hg].[Ca].[Cu].[Ba].[Pb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71350560 involves a series of chemical reactions that are carefully controlled to yield the desired product. The specific synthetic routes and reaction conditions can vary, but they typically involve the use of high-purity reagents and precise temperature and pressure controls to ensure the formation of the compound with minimal impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Industrial production methods may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

CID 71350560 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions may require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely and are often characterized by their unique chemical and physical properties.

Scientific Research Applications

CID 71350560 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of CID 71350560 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The molecular targets and pathways involved are typically studied using advanced techniques such as molecular modeling, biochemical assays, and cellular studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison framework is derived from methodologies observed in the provided evidence, which emphasize structural, functional, and analytical parallels:

Structural Similarities

Compounds with related CIDs often share core structural features. For example:

  • Oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) differ only by a methyl group substitution, which alters their hydrophobicity and bioactivity .
  • Betulin (CID 72326) and betulinic acid (CID 64971) share a triterpenoid backbone, but the latter’s carboxyl group enhances its solubility and anticancer properties .
Compound Name CID Core Structure Key Functional Groups
Hypothetical Compound X 71350560 (Not available) (Not available)
Oscillatoxin D 101283546 Polyketide-lactone Epoxide, hydroxyl groups
Betulin 72326 Lupane triterpenoid Hydroxyl groups
Functional and Pharmacological Comparisons
  • Irbesartan (CID 3749) and troglitazone (CID 5591) are both inhibitors of organic anion-transporting polypeptides (OATPs) but differ in specificity and clinical applications .
  • Ginsenoside Rf (CID 441923) and pseudoginsenoside F11 (CID 131751) are structural isomers distinguished via LC-ESI-MS and source-induced collision-induced dissociation (CID) fragmentation patterns .
Compound Name CID Biological Target Key Activity
Irbesartan 3749 OATP1B1 transporter Antihypertensive, OATP inhibition
Troglitazone 5591 PPARγ receptor Antidiabetic, OATP inhibition
Analytical and Experimental Data

Analytical techniques like GC-MS, LC-ESI-MS, and pharmacokinetic profiling are critical for CID-based comparisons:

  • Chemotherapy-induced diarrhea (CID) studies compare agents like irinotecan and fluorouracil using clinical endpoints (e.g., diarrhea incidence, Karnofsky scores) .
  • 3-O-caffeoyl betulin (CID 10153267) exhibits enhanced bioavailability over betulin due to its caffeoyl moiety, as shown in solubility and log P comparisons .
Parameter CID 71350560 (Hypothetical) 3-O-Caffeoyl Betulin (10153267) Betulin (72326)
Log Po/w (iLOGP) (Not available) 6.2 7.1
Solubility (mg/mL) (Not available) 0.15 0.03
Bioavailability Score (Not available) 0.55 0.17

Research Findings and Limitations

  • Structural Insights: Overlay analyses (e.g., 3D alignment of steroid backbones in ) highlight how minor modifications impact receptor binding .
  • Methodological Gaps: Many studies lack standardized hyperparameters or datasets, as noted in BERT and RoBERTa replication challenges . For this compound, insufficient structural or pharmacological data limits definitive comparisons.
  • Clinical Relevance : Natural products like betulin derivatives and oscillatoxins demonstrate the importance of CID-based libraries in drug discovery .

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